N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE
Description
N-[3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a 2,1,3-benzothiadiazole core fused to a carboxamide group. The molecule is further substituted with a 3-hydroxypropyl chain terminating in a 2,5-dimethylfuran-3-yl moiety. The benzothiadiazole scaffold is known for its electron-withdrawing properties, which may influence intermolecular interactions and biological activity . The hydroxypropyl linker likely enhances solubility, while the dimethylfuran substituent could contribute to π-π stacking or hydrogen-bonding interactions in crystal lattices .
Properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-9-7-12(10(2)22-9)15(20)5-6-17-16(21)11-3-4-13-14(8-11)19-23-18-13/h3-4,7-8,15,20H,5-6H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWASKLPDIGJEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC3=NSN=C3C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzothiadiazole core and the furan ring. One common synthetic route includes the following steps:
Formation of the Benzothiadiazole Core: This can be achieved through the cyclization of o-phenylenediamine with sulfur and carbon disulfide, followed by oxidation.
Synthesis of the Furan Ring: The furan ring can be synthesized via the acid-catalyzed cyclization of 2,5-hexanedione.
Coupling of the Furan Ring with the Benzothiadiazole Core: This step involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond between the furan ring and the benzothiadiazole core.
Chemical Reactions Analysis
N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents such as hydrogen peroxide.
Reduction: The benzothiadiazole core can be reduced to form dihydrobenzothiadiazole derivatives using reducing agents like sodium borohydride.
Substitution: The hydroxyl group on the propyl chain can undergo nucleophilic substitution reactions with halides to form ethers or esters.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its potential as a fluorescent probe for biological imaging is being explored due to its photophysical properties.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the field of cancer treatment, where its ability to interact with specific molecular targets is of interest.
Industry: It is being investigated for use in organic photovoltaic devices and organic light-emitting diodes (OLEDs) due to its electron-accepting and donating properties.
Mechanism of Action
The mechanism by which N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE exerts its effects is primarily through its interaction with electron-rich and electron-deficient sites within molecules. The benzothiadiazole core acts as an electron acceptor, while the furan ring acts as an electron donor. This dual functionality allows the compound to participate in charge transfer processes, which are crucial for its applications in materials science and biology. The molecular targets and pathways involved in its mechanism of action are still under investigation, but its ability to modulate electron flow is a key aspect.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
*Calculated based on molecular formulas.
Key Observations:
- The target compound’s 2,1,3-benzothiadiazole core distinguishes it from the more common 1,2,3-benzothiadiazole isomers, which exhibit higher synergistic activity in agrochemical applications .
- The dimethylfuran substituent is shared with the pyrazole derivative in , where it participates in crystal-stabilizing O–H···N and C–H···π interactions . This suggests similar solid-state behavior in the target compound.
Table 2: Activity and Stability Data
*Predicted using fragment-based methods.
Key Findings:
- The 2,1,3-benzothiadiazole configuration in the target compound may reduce synergistic activity compared to 1,2,3-benzothiadiazoles , as positional isomerism critically impacts electronic properties and bioactivity .
- The hydroxyl and carboxamide groups enhance water solubility relative to the oxazole derivative in , which relies on hydrophobic substituents (isopropyl, dimethylphenyl).
Biological Activity
N-[3-(2,5-Dimethylfuran-3-YL)-3-Hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide (referred to as the compound hereafter) is a complex organic molecule characterized by its unique structural features, which include a benzothiadiazole moiety and a dimethylfuran substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 308.33 g/mol. The presence of the benzothiadiazole structure is significant for its biological interactions, as it can engage in various biochemical pathways.
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The furan and benzothiadiazole moieties facilitate binding through hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of targets involved in inflammatory responses and tumor progression.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, compounds related to benzothiadiazoles have shown significant inhibition of leukotriene synthesis in human polymorphonuclear leukocytes (PMNs) with IC50 values ranging from 0.1 to 0.4 µM .
2. Anticancer Activity
The anticancer potential of the compound has been explored through various in vitro studies:
- Cell Line Studies : The compound demonstrated notable cytotoxicity against several cancer cell lines including A549 (lung cancer) and HCC827 with IC50 values indicating effective growth inhibition (e.g., A549 IC50 = 2.12 ± 0.21 µM) .
- Mechanistic Insights : The mechanism involves induction of apoptosis and cell cycle arrest, primarily through modulation of signaling pathways associated with cell proliferation and survival .
3. Antimicrobial Activity
Given the presence of the furan ring, derivatives have been tested for antimicrobial properties. Some studies have shown promising results against bacterial strains, suggesting that modifications to the structure can enhance efficacy against specific pathogens .
Case Studies
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study A | A549 | 2.12 ± 0.21 | Cytotoxicity |
| Study B | HCC827 | 5.13 ± 0.97 | Cytotoxicity |
| Study C | MRC-5 | 3.11 ± 0.26 | Cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
